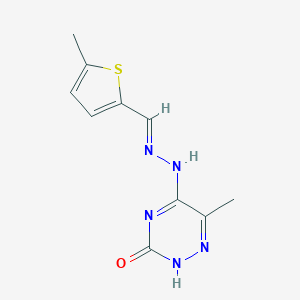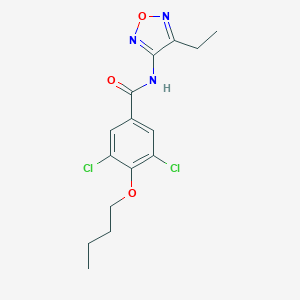
1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in scientific research for its potential applications in medicine and pharmaceuticals. This compound belongs to the class of pyrrolones, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies suggest that the compound may exert its biological activities by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer growth, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been found to have anti-microbial and anti-viral properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in drug development.
Orientations Futures
Future research on 1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one should focus on elucidating its exact mechanism of action and identifying its molecular targets. This will help optimize its use in drug development and increase its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 3-chloro-4-ethoxybenzoyl chloride with 4-methylphenylhydrazine to form the intermediate 3-chloro-4-ethoxy-N-(4-methylphenyl)benzohydrazide. This intermediate is then reacted with allyl isocyanate to produce the final product.
Applications De Recherche Scientifique
1-Allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. The compound has been studied for its potential use in the treatment of cancer, viral infections, and inflammatory diseases.
Propriétés
Nom du produit |
1-allyl-4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C23H22ClNO4 |
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
(4Z)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H22ClNO4/c1-4-12-25-20(15-8-6-14(3)7-9-15)19(22(27)23(25)28)21(26)16-10-11-18(29-5-2)17(24)13-16/h4,6-11,13,20,26H,1,5,12H2,2-3H3/b21-19- |
Clé InChI |
WRESCRYHGHJZKD-VZCXRCSSSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC=C)C3=CC=C(C=C3)C)/O)Cl |
SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC=C)C3=CC=C(C=C3)C)O)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC=C)C3=CC=C(C=C3)C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)

![methyl 2-(1-(4-isopropylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254345.png)
![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254347.png)
![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)

